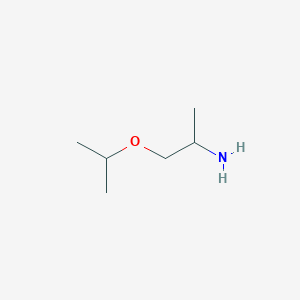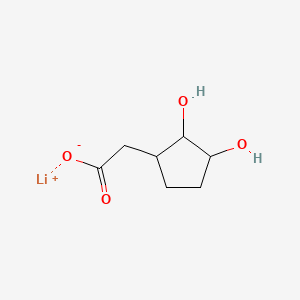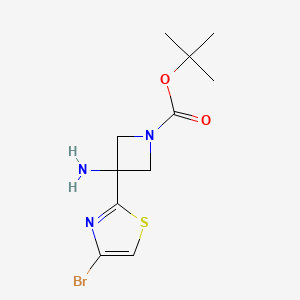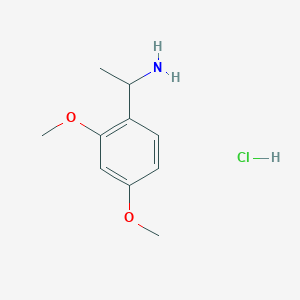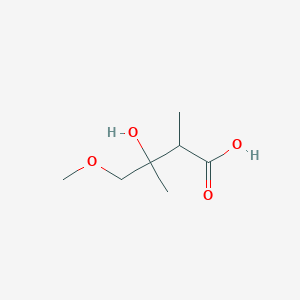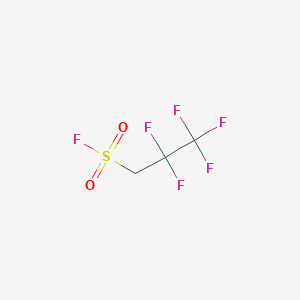
2,2,3,3,3-Pentafluoropropane-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3,3-Pentafluoropropane-1-sulfonyl fluoride is a fluorinated organic compound with the molecular formula C3H2F5O2S. It is known for its high reactivity and is used in various chemical synthesis processes. The presence of multiple fluorine atoms imparts unique chemical properties to the compound, making it valuable in both industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,3,3,3-Pentafluoropropane-1-sulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of 2,2,3,3,3-pentafluoropropane-1-sulfonyl chloride with fluoride sources under controlled conditions . The reaction typically requires anhydrous conditions and the use of solvents such as dichloromethane or acetonitrile.
Industrial Production Methods
On an industrial scale, the compound is often produced through electrochemical fluorination processes. This method involves the anodic fluorination of sulfolane derivatives, which results in the formation of the desired sulfonyl fluoride compound .
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,3-Pentafluoropropane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines, phenoxides, and enolates to form sulfonamides, aryl sulfonates, and alkenyl sulfonates, respectively.
Hydrolysis: Under basic conditions, the compound can be hydrolyzed to form sulfonic acids and fluoride ions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, phenoxides, and enolates. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Basic hydrolysis can be performed using aqueous sodium hydroxide or potassium hydroxide solutions.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Aryl Sulfonates: Formed from the reaction with phenoxides.
Alkenyl Sulfonates: Formed from the reaction with enolates.
Scientific Research Applications
2,2,3,3,3-Pentafluoropropane-1-sulfonyl fluoride has a wide range of applications in scientific research:
Biology: The compound is utilized in the modification of biomolecules, such as the sulfonylation of proteins and peptides.
Medicine: It is explored for its potential use in drug development, especially in the synthesis of fluorinated pharmaceuticals.
Mechanism of Action
The mechanism by which 2,2,3,3,3-pentafluoropropane-1-sulfonyl fluoride exerts its effects involves the formation of strong covalent bonds with nucleophilic sites on target molecules. The sulfonyl fluoride group acts as an electrophile, facilitating the substitution reactions with nucleophiles. This reactivity is primarily due to the electron-withdrawing nature of the fluorine atoms, which enhances the electrophilicity of the sulfonyl group .
Comparison with Similar Compounds
Similar Compounds
Nonafluorobutanesulfonyl Fluoride:
Trifluoromethanesulfonyl Fluoride: Known for its use in triflation reactions, it is another sulfonyl fluoride with high reactivity.
Uniqueness
2,2,3,3,3-Pentafluoropropane-1-sulfonyl fluoride is unique due to its specific fluorination pattern, which imparts distinct chemical properties. The presence of five fluorine atoms on the propane backbone makes it highly reactive and suitable for specialized applications in both research and industry.
Properties
Molecular Formula |
C3H2F6O2S |
|---|---|
Molecular Weight |
216.10 g/mol |
IUPAC Name |
2,2,3,3,3-pentafluoropropane-1-sulfonyl fluoride |
InChI |
InChI=1S/C3H2F6O2S/c4-2(5,3(6,7)8)1-12(9,10)11/h1H2 |
InChI Key |
DGUGNGIXAZWDEJ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


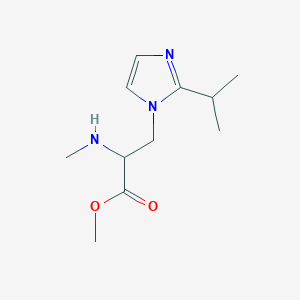

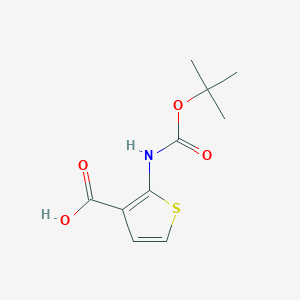
![2-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B13536988.png)
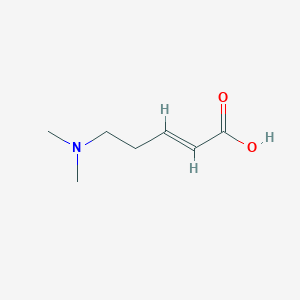
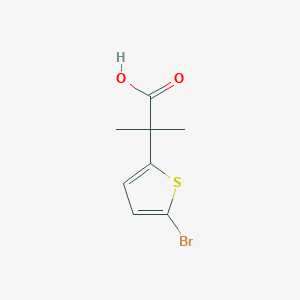
![N-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]acetamide](/img/structure/B13537004.png)

![rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b][1,4]oxazine hydrochloride](/img/structure/B13537015.png)
